2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide
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Overview
Description
2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a dihydropyrimidine ring, and several functional groups, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Dihydropyrimidine Ring: The dihydropyrimidine ring is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The various functional groups are introduced through coupling reactions, such as Suzuki or Heck coupling, to attach the chloro and methylphenyl groups.
Final Assembly: The final compound is assembled through a series of amide bond formations and protective group removals.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its fluorine atom can be used for fluorine-19 nuclear magnetic resonance spectroscopy to investigate molecular dynamics.
Medicine
In medicine, the compound has potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be explored for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also be used in the formulation of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chlorophenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide
- **2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of 2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24ClFN8O2 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H24ClFN8O2/c1-12-4-5-15(16(26)8-12)21-19(23(36)29-9-14-10-30-35(3)11-14)13(2)31-24(33-21)34-25-32-18-7-6-17(27)20(28)22(18)37-25/h4-8,10-11,21H,9,28H2,1-3H3,(H,29,36)(H2,31,32,33,34) |
InChI Key |
QPSGQKPZSLFNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(NC(=N2)NC3=NC4=C(O3)C(=C(C=C4)F)N)C)C(=O)NCC5=CN(N=C5)C)Cl |
Origin of Product |
United States |
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